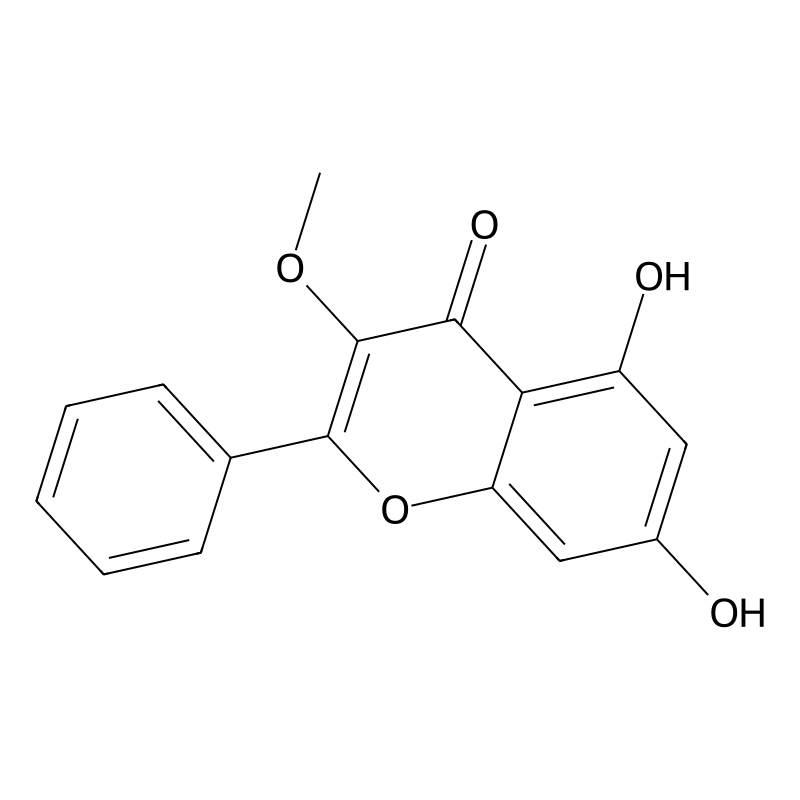Galangin 3-methyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Antibacterial Activity:
Galangin 3-methyl ether, a natural flavonoid found in the rhizome of Alpinia officinarum, has shown potential as an antibacterial agent. Studies suggest it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane [].
Galangin 3-methyl ether, also known as 3-O-methylgalangin, is a flavonoid compound with the molecular formula . It is derived from galangin, which is found in various plants, particularly in the rhizome of Alpinia officinarum. This compound exhibits a range of biological activities and has garnered attention for its potential therapeutic applications.
- Methylation: The introduction of methyl groups can enhance its solubility and stability.
- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield galangin and methanol.
- Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different biological activities.
These reactions are significant for modifying the compound's properties and enhancing its efficacy in various applications.
Galangin 3-methyl ether exhibits notable biological activities, including:
- Anticancer Properties: Research indicates that it can promote apoptosis in cancer cells, particularly in breast and laryngeal cancer models. It operates through pathways involving tumor necrosis factor-related apoptosis-inducing ligand and caspase signaling, leading to reduced tumor growth without harming normal cells .
- Antibacterial Effects: The compound has demonstrated antibacterial activity against various bacterial strains, making it a candidate for further research in antimicrobial therapies .
- Anti-inflammatory Effects: Galangin 3-methyl ether may modulate inflammatory responses, contributing to its therapeutic potential.
Several methods exist for synthesizing Galangin 3-methyl ether:
- Natural Extraction: It can be isolated from the rhizome of Alpinia officinarum through solvent extraction methods.
- Chemical Synthesis: Synthetic routes often involve the methylation of galangin using reagents like dimethyl sulfate or methyl iodide under basic conditions.
- Biotransformation: Microbial fermentation processes can also be utilized to produce this compound from precursor flavonoids.
These methods allow for both natural and synthetic production, catering to different research and industrial needs.
Galangin 3-methyl ether has a variety of applications:
- Pharmaceuticals: Its anticancer and antibacterial properties make it a candidate for drug development.
- Functional Foods: As a natural compound with health benefits, it is explored as an ingredient in dietary supplements and functional foods .
- Cosmetics: Its antioxidant properties lend it potential use in skincare formulations.
Studies have shown that Galangin 3-methyl ether interacts with various biological targets:
- Cell Signaling Pathways: It influences pathways related to apoptosis and inflammation, which are crucial in cancer therapy .
- Synergistic Effects: When combined with other compounds, such as gold nanoparticles, its efficacy against cancer cells is enhanced .
These interactions underline the compound's potential as a multi-target therapeutic agent.
Several compounds share structural similarities with Galangin 3-methyl ether. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Galangin | No methyl group at position 3 | Directly exhibits anticancer activity |
| 3-O-Methylgalangin | Methyl group at position 3 | Enhanced solubility and stability |
| 5-O-Methylgalangin | Methyl group at position 5 | Potentially different biological activity |
| Quercetin | Hydroxyl groups at multiple positions | Broader spectrum of biological activities |
| Kaempferol | Similar flavonoid structure | Known for anti-inflammatory effects |
Galangin 3-methyl ether is unique due to its specific methylation pattern, which influences its solubility and biological activity compared to these similar compounds. This distinctiveness makes it a subject of interest for further pharmacological studies.








